molecular formula C11H18F3NO3 B13935223 Tert-butyl 3-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Tert-butyl 3-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B13935223
M. Wt: 269.26 g/mol
InChI Key: GTQQYZMUJRUZSW-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H18F3NO3 It is known for its unique structure, which includes a piperidine ring substituted with a trifluoromethyl group, a hydroxyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylating agents and tert-butyl esters. One common method involves the use of tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate as a starting material, which undergoes various chemical transformations to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl 3-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H18F3NO3

Molecular Weight

269.26 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-7(8(16)6-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3

InChI Key

GTQQYZMUJRUZSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C(F)(F)F

Origin of Product

United States

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